molecular formula C38H32N2 B1266666 N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine CAS No. 65181-78-4

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Cat. No.: B1266666
CAS No.: 65181-78-4
M. Wt: 516.7 g/mol
InChI Key: OGGKVJMNFFSDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine: is a starburst π-conjugated molecule based on triphenylamine building blocks. It is widely used in optoelectronic devices due to its excellent electron-donor characteristics .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine plays a significant role in biochemical reactions due to its electron-donor characteristics. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The compound’s interaction with enzymes such as cytochrome P450 can lead to the activation or inhibition of metabolic pathways, influencing the overall biochemical environment . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can form charge-transfer complexes with proteins, affecting their structural conformation and function .

Cellular Effects

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine has been shown to influence various cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound can activate signaling pathways such as the MAPK/ERK pathway, promoting cell proliferation and survival . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine involves its ability to bind to specific biomolecules and modulate their activity. The compound can interact with DNA, leading to changes in gene expression and potentially influencing cellular differentiation and proliferation . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity and overall metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine remains stable under controlled conditions, but its degradation products can have distinct biochemical properties . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine in animal models are dose-dependent. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range can lead to adverse effects .

Metabolic Pathways

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other biomolecules . Additionally, N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine can affect the levels of metabolites, altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments . Its distribution within tissues can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the nucleus, through post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine .

Industrial Production Methods: In industrial settings, the compound is synthesized using similar Friedel–Crafts polymerization techniques, ensuring high yield and purity. The reaction conditions are optimized to achieve efficient production, including controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can introduce various functional groups .

Scientific Research Applications

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Triphenylamine: A simpler molecule with similar electron-donor properties.

    N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Another compound with comparable electronic characteristics.

    1,3,5-Tris(diphenylamino)benzene: A related molecule used in similar applications.

Uniqueness: N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine is unique due to its starburst π-conjugated structure, which enhances its electron-donor properties compared to simpler analogs like triphenylamine. This structural complexity allows for improved performance in optoelectronic applications .

Properties

IUPAC Name

3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKVJMNFFSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070275
Record name [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65181-78-4
Record name N,N′-Diphenyl-N,N-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65181-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065181784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-diphenyl)-4,4'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer and blanketed with argon, is placed 336 grams (1 mole) of N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, 550 grams (2.5 moles) of m-iodotoluene, 550 grams (4 moles) potassium carbonate (anhydrous) and 50 grams of copper bronze catalyst and 1500 ml dimethylsulfoxide (anhydrous). The heterogeneous mixture is refluxed for 6 days. The mixture is allowed to cool. 2000 ml of benzene is added. The dark slurry is then filtered. The filtrate is extracted 4 times with water. Then the filtrate is dried with magnesium sulfate and filtered. The benzene is taken off under reduced pressure. The black product is column chromatographed using Woelm neutral alumina. Colorless crystals of the product are obtained by recrystallizing the product from n-octane. The melting point is 167°-169° C. The yield is 360 grams (65%).
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
reactant
Reaction Step Five
Name
copper bronze
Quantity
50 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.